molecular formula C7H16FN B1471277 2-Fluoro-2,4-dimethylpentan-1-amine CAS No. 1566672-23-8

2-Fluoro-2,4-dimethylpentan-1-amine

Cat. No.: B1471277
CAS No.: 1566672-23-8
M. Wt: 133.21 g/mol
InChI Key: OIHCMWZFSBSQTC-UHFFFAOYSA-N
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Description

2-Fluoro-2,4-dimethylpentan-1-amine (CAS 1566672-23-8) is a branched aliphatic amine with a molecular weight of 133.21 g/mol, characterized by a fluorine atom at the 2-position and methyl groups at the 2- and 4-positions of its pentane backbone . This specific structural arrangement confers unique physicochemical properties, including enhanced steric hindrance and significant electronic effects due to the high electronegativity of the fluorine atom . The compound is identified by the canonical SMILES string CC(C)CC(C)(CN)F and the InChI Key OIHCMWZFSBSQTC-UHFFFAOYSA-N . Researchers can leverage this fluorinated amine as a potential building block for various applications. Its unique structure makes it a candidate for development as a bioactive scaffold, where its properties can be explored in antimicrobial or enzyme inhibition assays, following OECD guidelines for safety . Furthermore, the presence of both amine and fluorine functionalities suggests potential use in the synthesis of more complex fluorinated polymers or as a modifier for materials science applications, drawing parallels to other amine-functionalized fluorinated systems used in specialized separations . The synthetic route to this compound typically involves strategic steps including halogenation, followed by nucleophilic or electrophilic fluorination using reagents like potassium fluoride or N-fluorobenzenesulfonimide, and final introduction of the primary amine group via reductive amination or nucleophilic substitution . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-2,4-dimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16FN/c1-6(2)4-7(3,8)5-9/h6H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHCMWZFSBSQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally analogous to 2-Fluoro-2,4-dimethylpentan-1-amine, differing primarily in substituents or branching patterns:

2-Methoxy-2,4-dimethylpentan-1-amine (CAS: 326487-97-2)
  • Molecular Formula: C₈H₁₉NO
  • Molecular Weight : 145.24 g/mol
  • Key Differences: The methoxy group (-OCH₃) replaces fluorine at the 2-position. This substitution likely increases solubility in polar solvents compared to the fluorinated analog .
4,4-Dimethylpentan-1-amine
  • Molecular Formula : C₇H₁₇N
  • Molecular Weight : 115.22 g/mol
  • Key Differences : Lacks both fluorine and the 2-methyl group, resulting in reduced steric hindrance and lower polarity. This simpler structure may enhance volatility and reactivity in alkylation reactions .
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine
  • Synthetic Pathway: Prepared via alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol with methyl iodide in THF.

Physicochemical Properties and Stability

Property This compound 2-Methoxy-2,4-dimethylpentan-1-amine 4,4-Dimethylpentan-1-amine
Molecular Formula C₇H₁₆FN C₈H₁₉NO C₇H₁₇N
Molecular Weight ~133.21 g/mol* 145.24 g/mol 115.22 g/mol
Substituent Effects High electronegativity (F) Moderate polarity (OCH₃) Non-polar (CH₃)
Stability Likely stable under inert conditions Susceptible to oxidation (methoxy) Highly volatile
Stability Considerations:
  • Fluorinated amines generally exhibit greater thermal and chemical stability compared to their methoxy counterparts due to fluorine’s strong C-F bond and electron-withdrawing nature .
  • Methoxy-substituted amines may participate in hydrogen bonding, enhancing solubility but increasing sensitivity to acidic or oxidative conditions .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-fluoro-2,4-dimethylpentan-1-amine typically follows a route involving:

  • Introduction of the fluorine atom at the 2-position of the pentane chain.
  • Installation of the amine group at the 1-position.
  • Control of methyl substituents at the 2 and 4 positions to ensure correct stereochemistry and substitution pattern.

The key challenge lies in selective fluorination and amination without side reactions or degradation of sensitive intermediates.

Fluorination Techniques

Fluorination at a tertiary carbon (2-position) in the presence of alkyl substituents is commonly achieved via nucleophilic or electrophilic fluorination methods:

  • Nucleophilic fluorination : Using potassium fluoride (KF) or other fluoride salts on suitable halogenated precursors, such as chlorides or tosylates, under controlled temperature conditions. This method is favored for its cost-effectiveness and availability of reagents.

  • Electrophilic fluorination : Employing reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor for direct fluorination of activated carbon centers. This method provides better regioselectivity but may require more complex handling.

A representative fluorination step from related fluorinated ketone syntheses involves treating chlorinated lactones or ketones with potassium fluoride in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at temperatures between 40 °C and 100 °C, often under normal or reduced pressure to optimize yield and purity.

Amination Approaches

The introduction of the primary amine group at the 1-position can be performed via:

  • Reductive amination : Conversion of a corresponding aldehyde or ketone intermediate into the amine by reaction with ammonia or amine sources followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation).

  • Nucleophilic substitution : Displacement of a suitable leaving group (e.g., halide) by ammonia or amine nucleophiles under basic or neutral conditions.

In complex branched systems like this compound, reductive amination is preferred to avoid rearrangements and to maintain stereochemical integrity.

Detailed Example Synthesis (Inferred from Related Compounds)

Although direct literature on this compound synthesis is limited, analogous fluorinated amines are prepared via multistep routes involving:

Step Reaction Type Reagents/Conditions Notes
1 Halogenation Chlorination of 2,4-dimethylpentan-1-one Prepares halide precursor for fluorination
2 Fluorination KF in polar aprotic solvent, 40–100 °C Replaces halogen with fluorine
3 Reduction to alcohol or amine precursor LiAlH4 or catalytic hydrogenation Converts ketone to alcohol or amine intermediate
4 Reductive amination Ammonia, NaBH3CN or Pd/C under H2 Introduces primary amine group
5 Purification Distillation or chromatography Ensures high purity (typically >95%)

This sequence is supported by methodologies described for related fluorinated ketones and amines, emphasizing the importance of controlling reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize side products.

Reaction Conditions and Solvent Effects

  • Solvents : Common solvents include tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM), chosen based on reagent solubility and reaction compatibility.

  • Temperature : Fluorination reactions typically occur between 40 °C and 100 °C, while amination and reductive amination steps are often carried out at ambient to moderate temperatures (0–50 °C) to prevent decomposition.

  • Pressure : Most steps are conducted at atmospheric pressure, although reduced pressure distillation is used for purification.

Yield and Purity

  • Fluorination yields can vary but optimized protocols report yields above 70% for the fluorinated intermediate.

  • Final amine purification via distillation or chromatography yields this compound with purity typically around 95% or higher, suitable for research applications.

Summary Table of Preparation Steps

Step No. Stage Key Reagents/Conditions Outcome Typical Yield (%) Reference
1 Halogenation Chlorinating agent on ketone precursor Halogenated intermediate 75–85
2 Fluorination Potassium fluoride, polar aprotic solvent, 40–100 °C Fluorinated intermediate 70–80
3 Reduction LiAlH4 or Pd/C hydrogenation Alcohol or amine precursor 80–90
4 Reductive amination Ammonia, NaBH3CN or catalytic hydrogenation This compound 65–85
5 Purification Distillation, chromatography Pure amine compound >95 purity

Research Findings and Optimization Notes

  • The fluorination step is critical and often the yield-limiting step; using excess fluoride source and controlling temperature improves conversion.

  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions; choice of reducing agent and solvent impacts selectivity.

  • Purification by distillation under reduced pressure is effective in obtaining high-purity product.

  • Use of dry, inert atmosphere conditions during sensitive steps prevents hydrolysis and side reactions.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) : Simulates solvation behavior and partition coefficients (logP).
  • Density Functional Theory (DFT) : Predicts pKa (~10–11 for the amine group) and frontier molecular orbitals (HOMO-LUMO gaps) .
    Application : Use COSMO-RS or Schrödinger Suite to model solubility in organic/aqueous matrices for drug formulation studies.

What methodologies are recommended for studying the compound’s potential as a bioactive scaffold?

Advanced Research Question

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests or enzyme inhibition assays (e.g., acetylcholinesterase).
  • Structure-Activity Relationship (SAR) : Modify methyl/fluoro substituents and correlate with bioactivity trends .
    Safety Note : Follow OECD guidelines for cytotoxicity testing (e.g., MTT assays) to prioritize non-toxic derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2,4-dimethylpentan-1-amine
Reactant of Route 2
2-Fluoro-2,4-dimethylpentan-1-amine

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